molecular formula C25H50O2 B8223533 2-Methyltetracosanoic acid CAS No. 62764-46-9

2-Methyltetracosanoic acid

Cat. No. B8223533
CAS RN: 62764-46-9
M. Wt: 382.7 g/mol
InChI Key: REBUIOAAVPBXTP-UHFFFAOYSA-N
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Description

2-Methyltetracosanoic acid is a useful research compound. Its molecular formula is C25H50O2 and its molecular weight is 382.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyltetracosanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyltetracosanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analysis in Toxicology and Environmental Studies

2-Methyltetracosanoic acid, a specific compound, has not been widely studied. However, research related to similar compounds and their applications in toxicology and environmental studies offers valuable insights. For instance, the study of 2,4-dichlorophenoxyacetic acid (2,4-D) toxicity reveals important developments in understanding the impact of such compounds on environments and organisms (Zuanazzi, Ghisi, & Oliveira, 2020).

Photooxidation and Atmospheric Research

Research on the photooxidation of isoprene in the presence of NOx, leading to the formation of 2-methyltetrols, provides insights into atmospheric chemistry and secondary organic aerosol formation (Szmigielski et al., 2010). This study's findings are essential for understanding atmospheric pollution and its mitigation.

Wastewater and Environmental Monitoring

The study of preservatives and antimicrobials in Japanese rivers includes chemicals similar to 2-Methyltetracosanoic acid. This research highlights the significance of monitoring such compounds in water bodies to assess environmental health and pollution sources (Kimura et al., 2014).

Photocatalytic Degradation Studies

Investigations into the photocatalytic degradation and electrochemical activity of certain compounds, such as ZnO/CeO2 nanocomposites, provide valuable information about the potential applications of 2-Methyltetracosanoic acid in environmental remediation and green chemistry (Rajendran et al., 2016).

Biomass-Derived Chemicals and Green Solvents

The utilization of 2-Methyltetrahydrofuran (2-MeTHF), derived from biomass, in organic chemistry suggests a similar potential for 2-Methyltetracosanoic acid. Its applications in green solvent production and organic reactions can be explored (Pace et al., 2012).

Renewable Energy and Catalysis

Efficient conversion processes using non-precious metal catalysts, as demonstrated in the transformation of furfural to 2-methyltetrahydrofuran, can provide a framework for utilizing 2-Methyltetracosanoic acid in renewable energy applications and catalysis (Liu et al., 2020).

properties

IUPAC Name

2-methyltetracosanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(2)25(26)27/h24H,3-23H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBUIOAAVPBXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620027
Record name 2-Methyltetracosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62764-46-9
Record name 2-Methyltetracosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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